molecular formula C16H15BrN2O B12444552 N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide

N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide

Katalognummer: B12444552
Molekulargewicht: 331.21 g/mol
InChI-Schlüssel: RZKNQWSRDKERTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a methylideneamino group attached to a phenyl ring, which is further connected to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE typically involves the condensation reaction between 4-bromobenzaldehyde and N-methyl-4-aminophenylacetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Formation of N-{4-[(E)-[(4-BROMOPHENYL)METHYL]AMINO]PHENYL}-N-METHYLACETAMIDE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-BROMOPHENYL)ACETAMIDE: Similar structure but lacks the methylideneamino group.

    N-(4-BROMOPHENYL)-N-METHYLACETAMIDE: Similar structure but lacks the imine bond.

    N-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Contains a thiazole ring and a chloroacetamide group.

Uniqueness

N-{4-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]PHENYL}-N-METHYLACETAMIDE is unique due to the presence of both the bromophenyl and methylideneamino groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H15BrN2O

Molekulargewicht

331.21 g/mol

IUPAC-Name

N-[4-[(4-bromophenyl)methylideneamino]phenyl]-N-methylacetamide

InChI

InChI=1S/C16H15BrN2O/c1-12(20)19(2)16-9-7-15(8-10-16)18-11-13-3-5-14(17)6-4-13/h3-11H,1-2H3

InChI-Schlüssel

RZKNQWSRDKERTF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.